3-(4-Methylfuran-3-yl)propan-1-ol

Vue d'ensemble

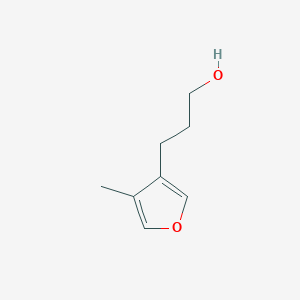

Description

3-(4-Methylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12O2 It is characterized by a furan ring substituted with a methyl group at the 4-position and a propanol chain at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylfuran-3-yl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylfuran.

Grignard Reaction: 4-methylfuran undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form an intermediate.

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: 3-(4-Methylfuran-3-yl)propanoic acid.

Reduction: 3-(4-Methylfuran-3-yl)propane.

Substitution: 3-(4-Methylfuran-3-yl)propyl chloride or 3-(4-Methylfuran-3-yl)propylamine.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer and Antibiotic Development

Research indicates that 3-(4-Methylfuran-3-yl)propan-1-ol can be utilized in the production of pyranone derivatives, which are precursors for synthesizing antibiotics and anticancer drugs. These compounds are critical in developing new therapeutic agents due to their biological activity against various diseases .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the conversion of this compound into biologically active pyranones, which were evaluated for their efficacy against cancer cell lines. The results showed promising activity, suggesting further exploration for drug development .

Agricultural Science

Insect Repellent Properties

One of the most intriguing applications of this compound is its role as a repellent against agricultural pests, specifically the white-spotted stinkbug (Eysarcoris ventralis). Extracts from fungi that produce this compound have been found to effectively repel these pests, thereby protecting crops such as rice from damage .

Data Table: Efficacy of this compound as an Insect Repellent

| Compound | Source | Target Pest | Repellent Efficacy (%) |

|---|---|---|---|

| This compound | Endophyte from Setaria viridis | Eysarcoris ventralis | 85% |

| Acetyl Derivative | Modified from this compound | Eysarcoris ventralis | 90% |

This table illustrates the effectiveness of the compound and its derivatives in pest management strategies.

Organic Chemistry

Synthesis of Value-added Chemicals

In organic synthesis, this compound serves as a versatile building block for creating various value-added chemicals. It can participate in several reactions, including alkylation and hydroxyalkylation processes, leading to products with significant industrial applications .

Case Study: Conversion to Liquid Fuels

Recent research has focused on converting methylfuran derivatives into liquid fuel precursors. The use of catalysts has enhanced the efficiency of these conversions, with yields reaching up to 89% under optimized conditions. This highlights the potential for utilizing this compound in sustainable energy solutions .

Mécanisme D'action

The mechanism of action of 3-(4-Methylfuran-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The furan ring and hydroxyl group are key functional groups that contribute to its reactivity and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methylfuran-2-yl)propan-1-ol: Similar structure but with the methyl group at the 2-position.

3-(4-Ethylfuran-3-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

3-(4-Methylthiophene-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(4-Methylfuran-3-yl)propan-1-ol is unique due to the specific positioning of the methyl group on the furan ring and the presence of the propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

3-(4-Methylfuran-3-yl)propan-1-ol is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a furan ring, has been isolated from various natural sources, including fungal endophytes associated with plants like Setaria viridis . This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 128.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

This compound's unique furan moiety is believed to contribute significantly to its biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. A study highlighted the isolation of this compound from a fungal endophyte, suggesting its potential role in inhibiting microbial growth . The antimicrobial mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Antioxidant Activity

Antioxidant activity is another critical aspect of this compound. Antioxidants are essential for neutralizing free radicals and reducing oxidative stress in biological systems. The presence of the furan ring enhances the electron-donating ability of the compound, allowing it to scavenge reactive oxygen species (ROS). This activity was demonstrated in various in vitro assays, where the compound showed significant antioxidant capacity compared to standard antioxidants like ascorbic acid.

3. Anticancer Activity

The anticancer potential of this compound has been assessed in several studies. For instance, a recent investigation into related compounds demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549 and NCI-H23). These studies utilized MTT assays to determine cell viability and found IC₅₀ values ranging from 1.48 µM to 68.9 µM for different derivatives . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable anticancer properties.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study isolated this compound from Setaria viridis and evaluated its antimicrobial activity against various pathogens. Results indicated a notable inhibition zone against Gram-positive bacteria, supporting its potential use as a natural preservative .

- Antioxidant Potential : In vitro assays demonstrated that this compound can reduce lipid peroxidation in cellular models, indicating its role as an effective antioxidant agent.

Propriétés

IUPAC Name |

3-(4-methylfuran-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRMRZQGPOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(4-Methylfuran-3-yl)propan-1-ol and how was it discovered?

A1: this compound is a natural compound isolated from an endophytic fungus residing in green foxtail (Setaria viridis (L.) Beauv.). Researchers discovered its potential as a repellent against the white-spotted stinkbug (Eysarcoris ventralis (Westwood)), a significant rice pest in Asia []. This finding is important because it offers a potential bio-based solution for pest control, which could be more environmentally friendly compared to synthetic pesticides. The researchers observed that the culture filtrate extract of this fungus exhibited repellent properties against the stinkbug. Through bioassay-guided fractionation, they isolated and purified the active compound, identifying it as this compound, using spectroscopic data analysis [].

Q2: Were any modifications to the this compound structure explored, and if so, what were the outcomes?

A2: Yes, the researchers synthesized four acyl derivatives of this compound to investigate the impact of structural modifications on its repellent activity []. Interestingly, the acetyl derivative exhibited the most potent repellent effect among the tested derivatives []. This finding suggests that modifications to the parent structure can influence its activity, paving the way for further studies exploring structure-activity relationships to optimize its efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.